molecular formula C8H8INO2 B14843021 (4-Iodo-6-methylpyridin-2-YL)acetic acid

(4-Iodo-6-methylpyridin-2-YL)acetic acid

Cat. No.: B14843021
M. Wt: 277.06 g/mol
InChI Key: MNUHOKYFUOSPAJ-UHFFFAOYSA-N
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Description

(4-Iodo-6-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-6-methylpyridin-2-YL)acetic acid typically involves the iodination of 6-methylpyridin-2-ylacetic acid. One common method is the reaction of 6-methylpyridin-2-ylacetic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-6-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include (4-amino-6-methylpyridin-2-YL)acetic acid and (4-thio-6-methylpyridin-2-YL)acetic acid.

    Oxidation Reactions: Products include (4-iodo-6-methylpyridin-2-YL)carboxylic acid and (4-iodo-6-methylpyridin-2-YL)aldehyde.

    Reduction Reactions: The major product is 6-methylpyridin-2-YL)acetic acid.

Scientific Research Applications

(4-Iodo-6-methylpyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Iodo-6-methylpyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, which can interact with nucleophilic sites in proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-methylpyridin-2-YL)acetic acid
  • (4-Chloro-6-methylpyridin-2-YL)acetic acid
  • (4-Fluoro-6-methylpyridin-2-YL)acetic acid

Uniqueness

(4-Iodo-6-methylpyridin-2-YL)acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and oxidative addition reactions. This unique reactivity can be exploited in the synthesis of complex organic molecules and in biological applications where specific interactions with biomolecules are desired.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(4-iodo-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8INO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

MNUHOKYFUOSPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)I

Origin of Product

United States

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